molecular formula C20H18F3N3O2S B2789918 N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-93-7

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2789918
CAS No.: 851714-93-7
M. Wt: 421.44
InChI Key: PFFCWXGGDUNZPY-UHFFFAOYSA-N
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Description

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a synthetic hybrid molecule designed for advanced antimicrobial research. It incorporates a 1H-indole moiety linked via a sulfanyl-acetamide bridge to a 3-(trifluoromethyl)benzamide group. This structure combines pharmacophores known for significant biological activity. Indole derivatives are extensively documented for their broad-spectrum antibacterial and antifungal properties . The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability. This compound is of high research value in combating antibiotic-resistant pathogens and biofilm-associated infections. Structural analogs, specifically 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, have demonstrated potent activity against challenging strains such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans , with some compounds showing minimum inhibitory concentrations (MIC) of less than 1 µg/mL . Furthermore, related compounds have exhibited excellent antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms . The mechanism of action for such hybrid molecules may involve interaction with key bacterial targets, potentially including (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and stress response), FtsZ proteins (essential for bacterial cell division), or pyruvate kinases (a crucial metabolic enzyme), as suggested by molecular docking studies on similar chemotypes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)14-5-3-4-13(10-14)19(28)25-8-9-26-11-17(29-12-18(24)27)15-6-1-2-7-16(15)26/h1-7,10-11H,8-9,12H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFCWXGGDUNZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials

    Synthesis of Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Formation of Trifluoromethylbenzamide: The final step involves the coupling of the indole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted indole derivatives

Scientific Research Applications

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-methylbenzamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Additionally, the combination of the indole ring and the sulfanyl group provides a versatile scaffold for further functionalization and optimization for various applications.

Biological Activity

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole ring, a trifluoromethyl group, and an amide linkage. These structural elements contribute to its biological activity:

  • Indole Ring : Known for its ability to interact with various biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity, improving cellular penetration.
  • Sulfanyl Group : Capable of forming covalent bonds with thiol-containing proteins.

The mechanism of action involves several pathways:

  • Receptor Binding : The indole moiety can bind to receptors and enzymes, modulating their activity.
  • Covalent Interactions : The sulfanyl group may react with cysteine residues in proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity : The compound has been studied as a potential inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and other physiological processes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cells. The compound showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and BuChE:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound27.04 - 106.7558.01 - 277.48

These results indicate moderate inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, revealing moderate activity that warrants further investigation into its potential as an antimicrobial agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers conducted a study examining the effects of the compound on A431 cells. Results indicated significant apoptosis induction and cell cycle arrest at the G2/M phase, demonstrating its potential as an anticancer therapeutic .
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal cell death. The findings suggested that it could mitigate damage through antioxidant mechanisms .

Q & A

Q. What are the key synthetic routes and challenges for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Indole functionalization : Introducing the carbamoylmethyl sulfanyl group at the indole C3 position via nucleophilic substitution or thiol-ene chemistry under inert atmosphere (N₂ or Ar) .
  • Benzamide coupling : Reacting the indole intermediate with 3-(trifluoromethyl)benzoyl chloride using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to achieve >95% purity . Key challenges : Low yields due to steric hindrance at the indole C3 position and trifluoromethyl group stability under acidic conditions .

Q. Which spectroscopic and analytical methods are critical for characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfanyl substitution and benzamide coupling (e.g., indole H1 proton shift at δ 7.8–8.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₈F₃N₃O₂S) .
  • HPLC-PDA : Purity assessment and detection of trifluoromethyl-related degradation products under UV 254 nm .

Q. How can computational chemistry aid in understanding its molecular interactions?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict binding affinity with target proteins (e.g., enzyme active sites) .
  • Molecular docking : Screen against crystal structures of kinases or proteases to identify potential inhibitory mechanisms (software: AutoDock Vina, Schrödinger Suite) .
  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 interactions .

Q. What are the hypothesized biological targets based on structural analogs?

  • Kinase inhibition : The indole-sulfanyl motif mimics ATP-binding pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally related benzamide derivatives .
  • Proteasome inhibition : Trifluoromethyl benzamide groups in analogs show activity against the immunoproteasome subunit LMP7 .
  • Antimicrobial activity : Sulfanyl-linked indoles disrupt bacterial membrane synthesis (e.g., MurB enzyme inhibition) .

Q. How to optimize reaction conditions for scale-up?

  • Solvent selection : Replace dichloromethane with THF or acetone for greener synthesis .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectral data?

  • Case example : Discrepancies in NMR chemical shifts (e.g., calculated vs. observed indole proton signals) may arise from solvent effects or conformational flexibility. Validate with COSY/NOESY experiments to confirm spatial arrangements .
  • Mitigation : Cross-validate DFT calculations using polarizable continuum models (PCM) for solvent correction .

Q. What strategies address inconsistent bioactivity data across cell lines?

  • Dose-response refinement : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific toxicity .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-selective kinase binding .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Functional group variations : Synthesize analogs with (a) substituted benzamide (e.g., -CF₃ → -OCF₃), (b) indole N-alkylation, and (c) sulfanyl linker modifications (e.g., -S- → -SO₂-) .
  • Biological testing : Compare IC₅₀ values against a panel of enzymes (e.g., HDACs, carbonic anhydrases) to map pharmacophore requirements .

Q. Why might low yields occur during the final coupling step, and how to troubleshoot?

  • Root causes : (1) Steric hindrance from the trifluoromethyl group, (2) moisture-sensitive intermediates, (3) competing side reactions (e.g., indole ring oxidation) .
  • Solutions : (1) Use bulkier coupling agents (e.g., HATU), (2) employ molecular sieves, (3) replace O₂-sensitive solvents with degassed DMF .

Q. What mechanistic insights explain its bioactivity in enzyme inhibition assays?

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., human carbonic anhydrase II) to visualize binding interactions .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes to confirm ligand-induced conformational changes .

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